GSK983

Overview

Description

GSK983 is a novel tetrahydrocarbazole compound known for its broad-spectrum antiviral activity. It inhibits the replication of a variety of unrelated viruses, including adenovirus-5, polyoma virus SV-40, human papillomaviruses, and Epstein-Barr virus . This compound has shown promising results in inhibiting the growth of cell lines immortalized by various viruses .

Preparation Methods

The synthesis of GSK983 involves several steps, starting with the preparation of the tetrahydrocarbazole core. The synthetic route typically includes the following steps:

Formation of the Tetrahydrocarbazole Core: This involves the cyclization of an appropriate precursor to form the tetrahydrocarbazole structure.

Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.

Final Modifications:

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

GSK983 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can modify the functional groups on the tetrahydrocarbazole core.

Substitution: this compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

GSK983 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying the synthesis and reactivity of tetrahydrocarbazole derivatives.

Biology: this compound is used to study the mechanisms of viral replication and the effects of antiviral agents on cell lines.

Medicine: The compound has potential therapeutic applications as a broad-spectrum antiviral agent.

Mechanism of Action

GSK983 exerts its antiviral effects by inhibiting the enzyme dihydroorotate dehydrogenase, which is essential for pyrimidine biosynthesis . This inhibition blocks the replication of RNA viruses and arrests the growth of rapidly dividing cells . The compound also induces the expression of a subset of interferon-stimulated genes, which enhances the antiviral response .

Comparison with Similar Compounds

GSK983 is unique in its broad-spectrum antiviral activity and its mechanism of action. Similar compounds include:

Cyclopentenyl Uracil: An inhibitor of uridine salvage, which can be combined with this compound to enhance its antiviral efficacy.

Dihydroorotate Dehydrogenase Inhibitors: Other inhibitors of this enzyme, such as leflunomide, also exhibit antiviral activity but may have different efficacy and toxicity profiles.

This compound stands out due to its ability to inhibit a wide range of viruses and its potential for combination therapy with other antiviral agents .

Biological Activity

GSK983 is a novel compound developed by GlaxoSmithKline, recognized for its broad-spectrum antiviral activity. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy against various viruses, and implications for therapeutic use.

This compound primarily functions by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH) , which is crucial for de novo pyrimidine biosynthesis. This inhibition disrupts the replication of both viral and host cells, leading to cytotoxic effects in rapidly dividing cells. The compound has been shown to block virus replication effectively while also inducing apoptosis in certain cell lines.

Key Findings:

- Inhibition of DHODH : this compound acts as a competitive inhibitor of DHODH with a Ki value of 403 nM, significantly impacting cellular pyrimidine metabolism .

- Cell Cycle Effects : Treatment with this compound results in an accumulation of cells in the S phase of the cell cycle after 24 hours, followed by increased apoptosis after 72 hours .

- Antiviral Activity : The compound has demonstrated EC50 values ranging from 5 to 20 nM against various viruses, including adenovirus and human papillomavirus (HPV), while showing limited efficacy against herpes simplex virus (HSV) and HIV .

Efficacy Against Viruses

This compound exhibits antiviral properties against a range of viruses through its mechanism of action targeting host cell pathways rather than viral proteins. This approach minimizes direct viral resistance but poses challenges due to potential cytotoxicity.

| Virus | EC50 (nM) | Comments |

|---|---|---|

| Adenovirus (Ad-5) | 10-20 | Effective inhibition observed |

| Human Papillomavirus (HPV) | 10-40 | Susceptible to this compound |

| Epstein-Barr Virus (EBV) | 10-40 | Inhibition noted |

| Herpes Simplex Virus (HSV) | >1000 | Not susceptible at therapeutic concentrations |

| Human Immunodeficiency Virus (HIV) | >1000 | Limited efficacy observed |

Case Studies and Research Findings

- Antiviral Screening : In a study utilizing genome-wide CRISPR and shRNA screens, researchers identified that this compound's antiviral activity correlates with its ability to inhibit DHODH. This dual screening approach revealed that targeting the pyrimidine biosynthesis pathway enhances the therapeutic potential against RNA viruses without exacerbating cytotoxicity .

- Cytotoxicity Mitigation : A notable strategy involved administering exogenous deoxycytidine alongside this compound, which significantly reduced cytotoxic effects while preserving antiviral activity. This finding suggests a promising avenue for enhancing the therapeutic window of DHODH inhibitors .

- In Vivo Studies : Preliminary in vitro studies have shown promise in using this compound against dengue virus, with ongoing research aimed at evaluating its efficacy in vivo. The goal is to optimize the balance between antiviral effectiveness and cytotoxicity through targeted delivery mechanisms and combination therapies .

Properties

CAS No. |

827591-02-6 |

|---|---|

Molecular Formula |

C18H16ClN3O |

Molecular Weight |

325.8 g/mol |

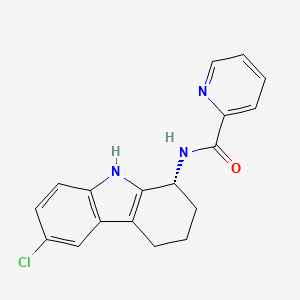

IUPAC Name |

N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]pyridine-2-carboxamide |

InChI |

InChI=1S/C18H16ClN3O/c19-11-7-8-14-13(10-11)12-4-3-6-15(17(12)21-14)22-18(23)16-5-1-2-9-20-16/h1-2,5,7-10,15,21H,3-4,6H2,(H,22,23)/t15-/m1/s1 |

InChI Key |

WJQBOBGVBBZLJU-OAHLLOKOSA-N |

SMILES |

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)C4=CC=CC=N4 |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)C4=CC=CC=N4 |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)C4=CC=CC=N4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GSK983 N-((1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-pyridinecarboxamide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.